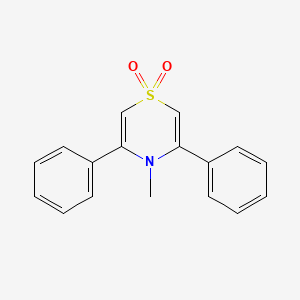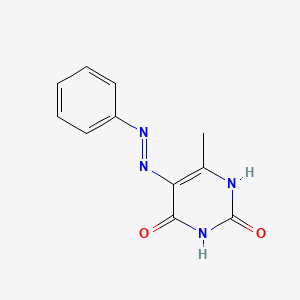
6-Methyl-5-phenylazouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-phenylazouracil is a heterocyclic compound that belongs to the class of uracil derivatives. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a phenylazo group at the 5-position and a methyl group at the 6-position of the uracil ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylazouracil typically involves the diazotization of aniline followed by coupling with 6-methyluracil. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. For example, the reaction of 6-amino-1,3-dimethyluracil with aniline under diazotization conditions yields the phenylazouracil derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-phenylazouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-phenylazouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-phenylazouracil involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylazo group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylazouracil: Lacks the methyl group at the 6-position, which may affect its biological activity.
5-Methyl-6-phenylazouracil: Has the methyl group at the 5-position instead of the 6-position, leading to different chemical properties.
6-Methyl-5-phenyluracil: Lacks the azo group, resulting in different reactivity and biological effects.
Uniqueness
6-Methyl-5-phenylazouracil is unique due to the presence of both the phenylazo and methyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
15020-66-3 |
|---|---|
Molekularformel |
C11H10N4O2 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
6-methyl-5-phenyldiazenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-7-9(10(16)13-11(17)12-7)15-14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,16,17) |
InChI-Schlüssel |
URAVGOKYTHIVBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


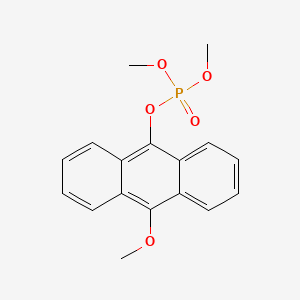
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

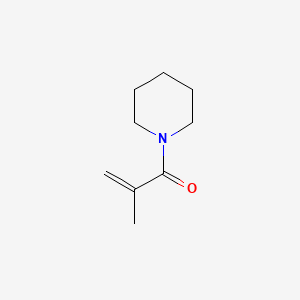
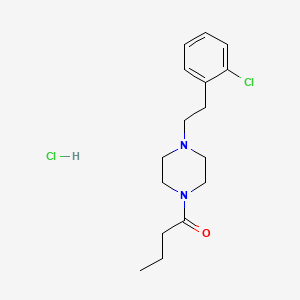
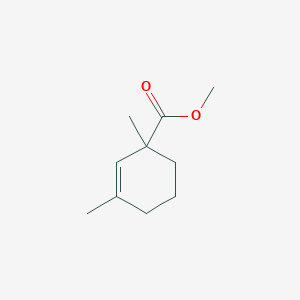

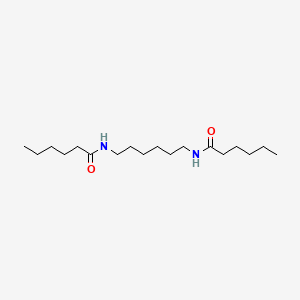
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
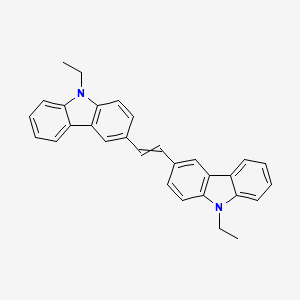

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
